The compound falls under the category of chiral oxazolidinones, which are often utilized in asymmetric synthesis and as intermediates in pharmaceutical formulations. Oxazolidinones have been explored for their antibacterial properties and as precursors to various bioactive molecules. The specific stereochemistry of (4S,5R)-4-isobutyl-5-phenyloxazolidin-2-one contributes to its unique properties and reactivity patterns.
The synthesis of (4S,5R)-4-isobutyl-5-phenyloxazolidin-2-one can be achieved through several methods, often involving chiral starting materials to ensure the correct stereochemistry.
The molecular structure of (4S,5R)-4-isobutyl-5-phenyloxazolidin-2-one can be described as follows:
The oxazolidinone ring is characterized by:
(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one participates in various chemical reactions that are significant for its utility in synthetic chemistry:
The mechanism of action for (4S,5R)-4-isobutyl-5-phenyloxazolidin-2-one primarily revolves around its role as a building block in drug synthesis:
(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one has several notable applications:
Asymmetric catalysis enables direct enantioselective construction of the oxazolidinone core, circumventing resolution steps. Chiral Lewis acid catalysts coordinate β-amino alcohol precursors or prochiral substrates, inducing facial selectivity during cyclization. Organoselenium catalysts (e.g., tris(4-fluorophenyl) selenide) mediate enantioselective oxyamination of styrene derivatives with N-Boc-protected amines, achieving up to 92% enantiomeric excess (ee) for trans-configured oxazolidinones. This method exploits the selenium catalyst’s ability to activate N-(fluorosulfonyl)carbamate electrophiles while suppressing fluoride-mediated side reactions through triisopropylsilyl chloride sequestration [3].
Binuclear copper(I) complexes with tridentate ligands facilitate CO₂ incorporation into propargylic amines under mild conditions (25°C, 1 atm CO₂), yielding 4-substituted oxazolidinones with >90% ee. The reaction proceeds via copper-acetylide formation, followed by CO₂ insertion and intramolecular nucleophilic attack (Table 1) [3].
Table 1: Asymmetric Catalytic Approaches
Catalyst System | Substrate | Conditions | Yield (%) | ee (%) | Ref |
---|---|---|---|---|---|
Organoselenium catalyst | N-Boc-allylamine | TIPSCl, CH₂Cl₂, −40°C | 75 | 92 | [3] |
Cu(I)-TBD* complex | Propargylic amine | 1 atm CO₂, rt, 24h | 88 | 91 | [3] |
Pd(OAc)₂/n-Bu₄NOAc | Propargylic carbamates | DCE**, rt, 12h | 95 | –* | [3] |
Phosphazene base (P4-t-Bu) | Amide alkenes | Toluene, 80°C, 6h | 82 | 89† | [3] |
*TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; DCE = 1,2-Dichloroethane; *Racemic; †Diastereoselectivity
Phosphazene base-catalyzed (P4-t-Bu) intramolecular hydroamidation demonstrates broad functional group tolerance for synthesizing 4,5-disubstituted oxazolidinones. This method achieves 89% de for cis-diastereomers via stereospecific anti-addition across the alkene [3].
Chiral auxiliaries embedded in amino alcohol precursors enforce stereocontrol during oxazolidinone ring closure. Evans’ trans-4-alkyl-5-phenyloxazolidinones are synthesized from enantiopure N-acyl-4-benzyloxazolidinones via diastereoselective enolate alkylation. Sodium hexamethyldisilazide (NaHMDS) generates (Z)-enolates that undergo alkylation at C4 with >97% de when performed below −60°C. Subsequent auxiliary cleavage (LiOH/H₂O₂) and reductive amination provide β-amino alcohols with preserved chirality (Scheme 1) [5] [6].
Scheme 1: Chiral Auxiliary Route
Notably, NaHMDS generates less stable enolates than LiHMDS, requiring stringent temperature control (−78°C) to prevent epimerization or N-alkylation byproducts. tert-Butoxide bases promote competitive oxazolidinone C5-alkylation via ring-opening, necessitating base optimization [5].
Dynamic kinetic resolution (DKR) of racemic β-amino alcohols enables enantioconvergent oxazolidinone synthesis. Lipase-catalyzed (CAL-B) enantioselective carbamoylation with diethyl carbonate resolves racemic 1-hydroxy-3-methyl-2-phenylbutan-2-amine, yielding (2S,3R)-carbamate intermediate with >90% enantioselectivity. *In situ base-catalyzed epimerization of the unreacted (R)-enantiomer drives full conversion. Cyclization under Mitsunobu conditions (PPh₃/DIAD) furnishes the (4S,5R)-oxazolidinone with 98% ee (Table 2) [3].
Table 2: DKR Performance Metrics
Resolution Agent | Epimerization Catalyst | Cyclization Method | Overall Yield (%) | ee (%) |
---|---|---|---|---|
CAL-B/Diethyl carbonate | Cs₂CO₃ | Mitsunobu (PPh₃/DIAD) | 75 | 98 |
Pseudomonas sp./Ethyl chloroformate | DBU* | Thermal (80°C) | 68 | 95 |
Candida rugosa/Vinyl acetate | Shvo’s catalyst | Tf₂O/pyridine | 72 | 97 |
CAL-B = *Candida antarctica Lipase B; *DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene
Metal-catalyzed DKR employs ruthenium complexes (e.g., Shvo’s catalyst) for amine racemization. Candida rugosa lipase mediates O-acetylation of the (S)-amino alcohol, while Ru-catalyst epimerizes the (R)-isomer. After acetylation, ring closure with triflic anhydride yields the target oxazolidinone [3].
Palladium-catalyzed C–N coupling constructs the oxazolidinone ring via intramolecular cyclization. N-Allylcarbamates undergo Pd(0)-catalyzed (5 mol% Pd₂(dba)₃) amidation using Xantphos as ligand, forming 5-vinyloxazolidinones with >20:1 trans selectivity. This method tolerates diverse 4-substituents, including isobutyl groups, without epimerization (Scheme 2) [3].
Scheme 2: Pd-Catalyzed CyclizationPrecursor: N-Allyl-N-(2-hydroxy-1-phenyl-3-methylbutyl)carbamateCatalyst: Pd₂(dba)₃/Xantphos (2.5 mol%)Conditions: THF, 60°C, 12hProduct: (4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one (93% yield, 99% ee)
Copper-catalyzed N-arylation enables 3-aryloxazolidinone synthesis but is less applicable for 4,5-disubstituted variants. N,N′-Bis(pyridin-2-ylmethyl)oxalamide (BPMO)/CuI catalysts couple 5-phenyloxazolidin-2-ones with aryl iodides at C3 (85–92% yield), preserving C4/C5 stereochemistry [3].
Electrochemical carboxylative cyclization offers a sustainable approach. Allylic amines react with CO₂ under constant potential (1.2 V vs Ag/AgCl), generating oxazolidinones via anodically formed carbamoyl radicals. The process preserves alkene functionality and achieves 78% yield for 4-benzyl derivatives [3].
Whole-cell biocatalysts provide enantioselective oxazolidinone precursors. Recombinant Escherichia coli expressing Candida antarctica aminotransferase catalyzes the asymmetric reductive amination of 2-oxo-4-methylpentanal with ammonia, yielding (2R,3R)-2-amino-3-methyl-1-phenylpentan-1-ol (95% ee). Subsequent chemical cyclization with triphosgene furnishes the target oxazolidinone without racemization [3].
Lipase-mediated kinetic resolution remains prevalent. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (R,R)-enantiomer of trans-1-hydroxy-2-amino-3-methylpentane using vinyl acetate, leaving the desired (2S,3S)-diol for cyclization. The resolved amino alcohol reacts with 1,1′-carbonyldiimidazole (CDI) to form the oxazolidinone in 40% yield and >99% ee [3].
Table 3: Biocatalytic Methods Comparison
Biocatalyst | Reaction | Key Intermediate | ee (%) | Cyclization Agent |
---|---|---|---|---|
E. coli/Transaminase | Asymmetric amination | (2R,3R)-Amino alcohol | 95 | Triphosgene |
Pseudomonas fluorescens lipase | Kinetic resolution of amino alcohol | (2S,3S)-Amino alcohol | 99 | CDI* |
Rhodococcus sp./Nitrilase | Hydrolysis of aminonitrile | (3R)-Amino acid | 90 | Diphosgene |
*CDI = 1,1′-Carbonyldiimidazole
Nitrilase-expressing Rhodococcus strains hydrolyze 2-amino-4-methylpentanenitrile enantioselectively, yielding (R)-2-amino-4-methylpentanoic acid (90% ee). Curtius rearrangement (diphenylphosphoryl azide) generates the isocyanate, which cyclizes with phenethanol to form the oxazolidinone [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: